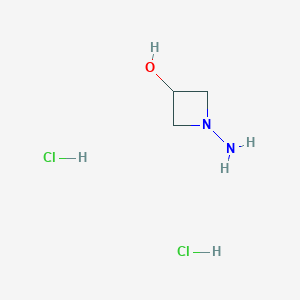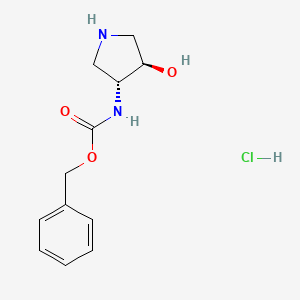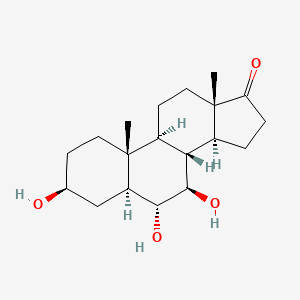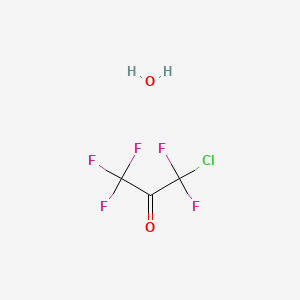![molecular formula C8H9ClN4 B3034725 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 21254-15-9](/img/structure/B3034725.png)
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine
Descripción general
Descripción
“4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine” is a derivative of the 1H-pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been synthesized and studied for their potential as anticancer agents, specifically as inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives involves a series of chemical reactions . For instance, a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours, then the solvent was evaporated under reduced pressure .
Aplicaciones Científicas De Investigación
- Application : Researchers have explored pyrazolo[3,4-d]pyrimidine derivatives as potential CDK2 inhibitors. These compounds selectively target tumor cells and show promise in inhibiting cancer cell proliferation .
- Application : A set of pyrazolo[3,4-d]pyrimidines with different substituents at positions N1, C4, and C6 were evaluated for antibacterial activity. These compounds demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
- Application : Pyrazolo[3,4-d]pyrimidine derivatives were tested against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2). Most compounds exhibited superior cytotoxic activity against MCF-7 and HCT-116 cells .
Cancer Research and CDK2 Inhibition
Antibacterial Activity
Cytotoxicity in Cancer Cells
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine interacts with CDK2 by inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to a halt in the cell cycle progression, thereby preventing the proliferation of cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, this compound prevents the phosphorylation of key proteins required for the transition from the G1 phase to the S phase of the cell cycle . This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine results in significant alterations in cell cycle progression, in addition to apoptosis induction within cells . This compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Action Environment
The action, efficacy, and stability of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between -20°C and 8°C to maintain its stability . .
Propiedades
IUPAC Name |
4-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXAKDCMFRBGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)


![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)



![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)




![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)